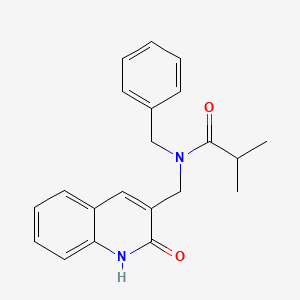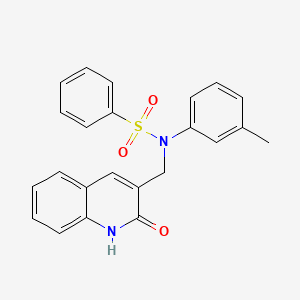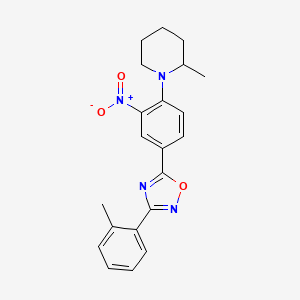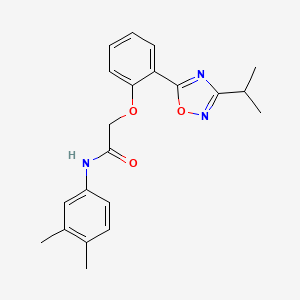
N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a synthetic chemical compound that has recently gained attention in scientific research. This compound is commonly referred to as 'DIPA' and is known for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of DIPA and its derivatives is not yet fully understood. However, several studies suggest that these compounds may act by inhibiting specific enzymes or receptors involved in various cellular processes. For example, DIPA derivatives have been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
DIPA and its derivatives have been shown to exhibit various biochemical and physiological effects. For example, some studies have reported that DIPA derivatives can induce apoptosis (programmed cell death) in cancer cells. Other studies have suggested that DIPA derivatives may have anti-inflammatory effects by inhibiting the production of certain pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using DIPA and its derivatives in laboratory experiments is their high potency and selectivity towards specific targets. These compounds can be easily synthesized and purified, making them ideal for use in various assays and experiments. However, one of the limitations of using DIPA derivatives is their potential toxicity and adverse effects on normal cells.
将来の方向性
There are several future directions that can be explored in the field of DIPA research. For example, further studies can be conducted to investigate the potential applications of DIPA derivatives as antiviral and antibacterial agents. Additionally, more research can be done to understand the mechanism of action of DIPA and its derivatives, which can aid in the development of more potent and selective compounds. Finally, studies can be conducted to evaluate the safety and toxicity of DIPA derivatives, which can help in the development of new drugs with minimal side effects.
合成法
The synthesis of DIPA involves the reaction of 3,4-dimethyl aniline with 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenol in the presence of an appropriate solvent and reagents. The reaction yields DIPA as a white crystalline solid, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
DIPA has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported the synthesis and biological evaluation of DIPA derivatives as potential anticancer, antitumor, and anti-inflammatory agents. DIPA derivatives have also been investigated for their potential use as antiviral and antibacterial agents.
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)20-23-21(27-24-20)17-7-5-6-8-18(17)26-12-19(25)22-16-10-9-14(3)15(4)11-16/h5-11,13H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMUGQLYUPENKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)



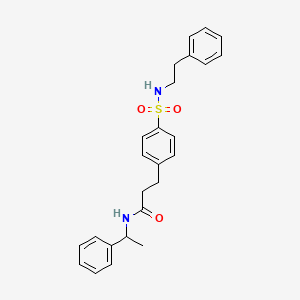
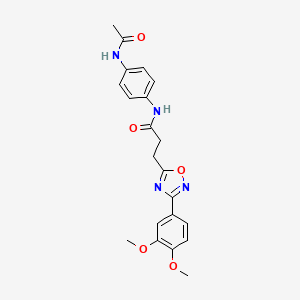

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691814.png)

